REACTION_CXSMILES
|
S1C(CC2C(=O)OC(C)(C)OC2=O)=CC2C=CC=CC1=2.S1C(CC(C(O)=O)C(O)=O)=CC2C=CC=CC1=2.[F:38][C:39]1[CH:55]=[CH:54][C:42]([CH2:43][CH:44]2[C:49](=[O:50])[O:48]C(C)(C)[O:46][C:45]2=[O:53])=[CH:41][CH:40]=1>>[F:38][C:39]1[CH:40]=[CH:41][C:42]([CH2:43][CH:44]([C:45]([OH:53])=[O:46])[C:49]([OH:50])=[O:48])=[CH:54][CH:55]=1
|
Name
|
5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1CC1C(OC(OC1=O)(C)C)=O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1CC(C(=O)O)C(=O)O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
|
Name
|
Intermediate 42
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1CC(C(=O)O)C(=O)O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1CC(C(=O)O)C(=O)O)C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC(C(=O)O)C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |